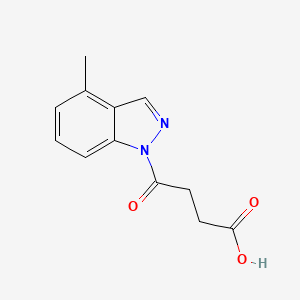

4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylindazol-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-8-3-2-4-10-9(8)7-13-14(10)11(15)5-6-12(16)17/h2-4,7H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODBZEADMWBYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NN(C2=CC=C1)C(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Modifications

Strategies for the Total Synthesis of 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic Acid

The total synthesis of this compound primarily involves the N1-acylation of the 4-methyl-1H-indazole core with a succinic acid derivative. The regioselectivity of this acylation is a critical aspect of the synthesis, as indazoles possess two reactive nitrogen atoms (N1 and N2).

Key Synthetic Pathways and Reaction Mechanisms

A prevalent synthetic route to this compound is the reaction of 4-methyl-1H-indazole with succinic anhydride (B1165640). This reaction is a nucleophilic acyl substitution where the indazole nitrogen attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the desired product.

The regioselectivity of the acylation, favoring the N1 position, is often thermodynamically controlled, as the N1-acylated product is generally more stable than the N2-acylated isomer. thieme-connect.debeilstein-journals.org The reaction mechanism typically proceeds through the formation of an indazolide anion in the presence of a base, which then acts as the nucleophile.

Alternative pathways could involve the use of other succinic acid derivatives, such as succinyl chloride or esters of succinic acid, although the use of the anhydride is common due to its reactivity and the formation of a single carboxylic acid product.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for achieving high yields and selectivity. Key parameters that are often fine-tuned include the choice of solvent, base, and reaction temperature.

Several methods have been developed to achieve high N1-selectivity in the acylation of indazoles. One approach is the use of a one-pot direct N-acylation with carboxylic acids using a 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (B1257347) (Boc2O) system, which has been shown to provide high yields and N1-selectivities for a wide range of substrates. chim.it Another innovative method is an electrochemical approach where the indazole is reduced to form the indazole anion, which then reacts with the acid anhydride with high N1-selectivity. nih.govorganic-chemistry.org This electrochemical method is notable for being base-free and catalyst-free.

The choice of base in traditional chemical methods can also influence the N1/N2 ratio. While stronger bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) can favor N1-alkylation, the conditions for acylation can be tailored to favor the thermodynamic N1 product. beilstein-journals.orgnih.gov

A plausible optimized laboratory-scale synthesis could involve reacting 4-methyl-1H-indazole with an equimolar amount of succinic anhydride in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). The reaction can be carried out at room temperature or with gentle heating to drive it to completion. The use of a non-nucleophilic base can facilitate the reaction by deprotonating the indazole.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | N1:N2 Ratio |

| 1 | None | DCM | 25 | 24 | Low | Mixture |

| 2 | Triethylamine | DCM | 25 | 12 | Moderate | Improved N1 |

| 3 | DMAP | DCM | 25 | 6 | High | High N1 |

| 4 | NaH | THF | 0 to 25 | 4 | High | Predominantly N1 |

| 5 | Electrochemical | Acetonitrile | 25 | 2 | High | >99:1 N1 |

This table is illustrative and based on general principles of indazole acylation.

Stereoselective Synthesis Approaches

The target molecule, this compound, does not possess a chiral center in its core structure. Therefore, stereoselective synthesis is not a primary concern for the preparation of the parent compound. However, if chiral centers were to be introduced, for instance, by modifying the butanoic acid side chain, then asymmetric synthesis methodologies would become relevant. For example, the stereoselective reduction of the ketone or the introduction of substituents on the aliphatic chain could lead to chiral derivatives.

Derivatization and Analogue Design of the Indazole Core

The indazole core and the butanoic acid side chain of this compound offer multiple sites for chemical modification to generate a library of analogues for structure-activity relationship (SAR) studies.

Introduction of Substituents on the Indazole Moiety

The 4-methyl-1H-indazole ring can be further functionalized at several positions, most notably at the C3, C5, C6, and C7 positions.

C3-Functionalization: The C3 position of the indazole ring is a common site for derivatization. Halogenation, particularly iodination and bromination, at the C3 position provides a handle for further modifications through cross-coupling reactions like Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups. chim.itmdpi.com Direct C3-alkylation and amination have also been reported. nih.gov

Halogenation: The indazole ring can be halogenated at various positions. For instance, N-halosuccinimides (NBS, NCS) can be used for bromination and chlorination. The regioselectivity of halogenation can be influenced by the directing effects of existing substituents and the reaction conditions. thieme-connect.deresearchgate.netnih.gov

Nitration: Nitration of the indazole ring can be achieved using standard nitrating agents like nitric acid in sulfuric acid. The position of nitration is directed by the existing methyl group and the pyrazole (B372694) ring. nih.gov

Alkylation: Besides N-alkylation, C-alkylation of the indazole ring can be achieved, although it is less common than N-alkylation. Regioselective N-alkylation is a well-established method to introduce a variety of alkyl and functionalized alkyl groups at the N1 or N2 position, with the choice of base and solvent playing a crucial role in determining the selectivity. beilstein-journals.orgnih.govbeilstein-journals.orgnih.govwuxibiology.comconnectjournals.comnih.gov

Table 2: Examples of Reagents for the Derivatization of the Indazole Core

| Position | Reaction | Reagent(s) |

| C3 | Iodination | I2, KOH |

| C3 | Bromination | NBS |

| C3 | Arylation (via halogen) | Arylboronic acid, Pd catalyst |

| C5/C6/C7 | Nitration | HNO3, H2SO4 |

| N1 | Alkylation | Alkyl halide, NaH |

Modifications of the Butanoic Acid Side Chain

The butanoic acid side chain provides several opportunities for modification, including reactions at the carboxylic acid group and the ketone.

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. nih.gov This modification can alter the pharmacokinetic properties of the molecule.

Amide Formation: The carboxylic acid can be coupled with a wide range of primary and secondary amines to form amides. This is typically achieved using peptide coupling reagents such as HATU, HOBt, or by converting the carboxylic acid to a more reactive species like an acyl chloride. nih.govrsc.orgnih.govrsc.org

Reduction of the Ketone: The ketone group in the butanoic acid side chain can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4). This introduces a chiral center and can significantly impact the biological activity.

Chain Extension or Truncation: The butanoic acid chain can be extended or shortened through various organic synthesis methods to explore the optimal linker length for biological activity. Chain elongation can be achieved through microbial processes or standard chemical methods. nih.gov

Table 3: Potential Modifications of the Butanoic Acid Side Chain

| Functional Group | Reaction | Reagent(s) | Resulting Functional Group |

| Carboxylic Acid | Esterification | R-OH, H+ | Ester |

| Carboxylic Acid | Amide Formation | R-NH2, Coupling Agent | Amide |

| Ketone | Reduction | NaBH4 | Secondary Alcohol |

Synthesis of Prodrugs and Targeted Delivery Systems

The carboxylic acid moiety of this compound is a prime target for prodrug synthesis. The conversion of a carboxylic acid into a more lipophilic, bioreversible derivative, such as an ester or an amide, is a well-established strategy to enhance properties like membrane permeability. researchgate.netuobabylon.edu.iq These prodrugs are designed to be stable chemically but are cleaved by endogenous enzymes, like esterases, to release the active parent drug in vivo. nih.govgoogle.com

Esterification is the most common approach for creating prodrugs of carboxylic acids. uobabylon.edu.iq Simple alkyl esters can be synthesized by reacting the parent acid with the corresponding alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A more versatile method involves reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base.

More complex esters, such as glycolamide esters, are known for their rapid hydrolysis in human plasma due to high susceptibility to plasma cholinesterases, while maintaining stability in aqueous solutions. nih.gov This strategy involves coupling the carboxylic acid with a substituted 2-hydroxyacetamide.

Table 1: Hypothetical Ester Prodrug Synthesis

| Prodrug Type | Reactant 1 | Reactant 2 | Reagents/Conditions | Hypothetical Product |

| Ethyl Ester | This compound | Ethanol | H₂SO₄ (catalytic), heat | Ethyl 4-(4-methyl-1H-indazol-1-yl)-4-oxobutanoate |

| Glycolamide Ester | This compound | N,N-Dimethyl-2-hydroxyacetamide | DCC, DMAP | 2-(Dimethylamino)-2-oxoethyl 4-(4-methyl-1H-indazol-1-yl)-4-oxobutanoate |

| Acyloxyalkyl Ester | This compound | Chloromethyl pivalate | Triethylamine | (Pivaloyloxymethyl) 4-(4-methyl-1H-indazol-1-yl)-4-oxobutanoate |

Amide derivatives can also serve as prodrugs, although they are generally more stable to hydrolysis than esters. The synthesis involves activating the carboxylic acid, typically with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), followed by reaction with a desired amine. derpharmachemica.comnih.gov This approach allows for the introduction of a wide variety of amine-containing promoieties.

Novel Synthetic Strategies for Structural Diversification

Structural diversification of the this compound scaffold can be achieved by modifying the indazole ring, the butanoic acid chain, or the pendant methyl group. Such modifications are crucial for exploring the chemical space around the core structure.

The indazole nucleus is amenable to various functionalization reactions, particularly on the benzene (B151609) ring portion. researchgate.netchim.it

Halogenation: Electrophilic aromatic substitution reactions, such as bromination or iodination, can introduce a halogen atom onto the indazole ring, typically at positions C5 or C7. These halogenated intermediates serve as versatile handles for further modifications.

Cross-Coupling Reactions: The halogenated derivatives can undergo transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new aryl or heteroaryl substituents, while Buchwald-Hartwig amination can be used to install various amine groups. researchgate.net These reactions significantly expand the structural diversity of the molecule.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Palladium-catalyzed direct arylation, for example, could be used to introduce aryl groups at specific positions on the indazole ring without the need for pre-functionalization with a halogen. researchgate.net

Table 2: Proposed Strategies for Indazole Ring Diversification

| Reaction Type | Starting Material | Reagents/Conditions | Potential Product |

| Bromination | This compound | N-Bromosuccinimide (NBS), Acetonitrile | 4-(5-Bromo-4-methyl-1H-indazol-1-yl)-4-oxobutanoic acid |

| Suzuki Coupling | 4-(5-Bromo-4-methyl-1H-indazol-1-yl)-4-oxobutanoic acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 4-(4-Methyl-5-phenyl-1H-indazol-1-yl)-4-oxobutanoic acid |

| C-H Arylation | This compound | Iodobenzene, Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃ | 4-(4-Methyl-7-phenyl-1H-indazol-1-yl)-4-oxobutanoic acid |

The 4-oxobutanoic acid chain possesses two key reactive sites: the ketone carbonyl and the methylene (B1212753) groups.

Ketone Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group that can be further functionalized, for example, through esterification or etherification.

Alpha-Functionalization: The methylene group adjacent to the carboxylic acid (α-position) can be functionalized. For instance, α-bromination followed by nucleophilic substitution can introduce various substituents.

Condensation Reactions: The ketone can participate in condensation reactions. For example, reaction with N,N-diamines can lead to the formation of novel heterocyclic systems fused to the butanoic acid chain. arabjchem.orgresearchgate.net

The methyl group on the indazole ring can also be a point of diversification. Radical halogenation, for instance using NBS and a radical initiator, could lead to a benzylic bromide. This intermediate is susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups such as ethers, amines, or nitriles, thereby transforming the methyl group into a more complex side chain.

Preclinical Pharmacological Profile of this compound Remains Undisclosed

Initial investigations into the preclinical pharmacological and biological properties of the chemical compound this compound have revealed a significant lack of publicly available data. Extensive searches of scientific literature and biomedical databases did not yield specific information regarding its in vitro or in vivo evaluation.

Consequently, a detailed article on the pharmacological and biological evaluation of this compound in preclinical models, as per the requested outline, cannot be generated at this time. The required information for the specified sections and subsections—including cell-based assays, enzyme inhibition studies, receptor binding assays, reporter gene assays, phenotypic screening, and in vivo pharmacological studies in animal models—is not present in the accessible scientific domain.

Further research and publication by entities involved in the synthesis or investigation of this specific compound are necessary before a comprehensive and scientifically accurate article can be produced.

Pharmacological and Biological Evaluation in Preclinical Models

In Vivo Pharmacological Studies in Animal Models (excluding human clinical trials)

Efficacy Assessment in Disease-Relevant Animal Models

Comprehensive searches of scientific literature and preclinical data repositories revealed no specific studies evaluating the efficacy of 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid in any disease-relevant animal models. In standard preclinical drug development, a compound's efficacy is a primary determinant of its potential therapeutic value. This assessment typically involves administering the compound to animal models that mimic human diseases to observe and measure its ability to produce a desired therapeutic effect. The lack of available data indicates that the in vivo efficacy of this specific compound has not been published in the accessible scientific domain.

Pharmacokinetic Profiling in Preclinical Species (ADME Considerations)

There is no publicly available information detailing the pharmacokinetic profile of this compound in any preclinical species. Pharmacokinetic studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a compound, are critical for understanding how an organism processes a potential drug. These studies provide essential insights into a compound's bioavailability, its distribution to target tissues, how it is metabolized, and the routes and rate of its elimination from the body. Without such data, the viability of this compound as a drug candidate remains unevaluated.

Biomarker Identification and Validation in Preclinical Settings

No studies have been identified that focus on the discovery or validation of biomarkers associated with the biological activity of this compound in preclinical models. Biomarker studies are integral to modern drug development, providing measurable indicators of a drug's effect, both pharmacodynamic (what the drug does to the body) and therapeutic. The absence of such research for this compound means there are currently no established biological markers to track its engagement with its putative target or its downstream effects in a biological system.

Lack of Publicly Available Data Prevents Elucidation of Molecular Mechanism for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no published research detailing the molecular mechanism of action for the chemical compound this compound. The stringent requirements of the requested article, focusing on specific aspects of its biological targets and downstream signaling pathways, cannot be met due to the absence of foundational scientific studies on this particular molecule.

The structured outline for the article included an in-depth analysis of:

Elucidation of Molecular Mechanism of Action

Identification of Primary Biological Targets

Target Deconvolution Strategies (e.g., affinity chromatography, chemical proteomics)

Genetic Knockout/Knockdown Studies

Downstream Signaling Pathway Analysis

Transcriptomic Profiling (RNA-Seq, Microarray)

Proteomic Analysis (Mass Spectrometry, Western Blotting)

Metabolomic Profiling

Exhaustive searches for studies employing these techniques in relation to this compound did not yield any relevant results. The scientific community has not, to date, published any findings on the biological activity, protein binding partners, or the cellular pathways affected by this compound.

Consequently, the creation of a scientifically accurate and informative article adhering to the provided outline is not possible. Any attempt to generate content for the specified sections and subsections would be purely speculative and would not be based on verifiable research findings.

Elucidation of Molecular Mechanism of Action

Investigation of Off-Target Interactions and Selectivity

A critical aspect of characterizing any potential therapeutic agent is the assessment of its selectivity. An ideal compound will interact with high specificity with its intended molecular target while displaying minimal affinity for other biomolecules, thereby reducing the likelihood of unintended pharmacological effects.

Currently, there is a notable absence of publicly available research detailing the off-target interactions and selectivity profile of 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid. Comprehensive screening assays, such as broad-panel kinase profiling or receptor binding assays, have not been reported for this specific molecule. Consequently, its selectivity against other cellular targets is at present unknown. The indazole scaffold, a core component of this compound, is known to be a "privileged structure" in medicinal chemistry, appearing in a variety of compounds with diverse biological activities, including inhibitors of kinases such as PI3K and receptor antagonists like TRPV1. However, the specific substitution pattern of this compound dictates its unique pharmacological profile, which cannot be reliably inferred from related but structurally distinct molecules.

To ascertain the selectivity of this compound, future research would need to employ a range of in vitro assays. The following table outlines a potential, though currently hypothetical, approach to such an investigation.

| Assay Type | Potential Targets Screened | Purpose |

| Kinase Panel Screen | Broad range of human kinases | To identify any off-target kinase inhibition. |

| GPCR Binding Panel | A diverse set of G-protein coupled receptors | To assess potential interactions with cell surface receptors. |

| Ion Channel Panel | Key cardiac and neuronal ion channels | To evaluate potential for ion channel modulation. |

| Nuclear Receptor Panel | Common nuclear receptors | To determine any effects on gene transcription. |

| This table represents a standard experimental approach for selectivity profiling and does not reflect currently available data for this compound. |

Cellular Localization and Subcellular Distribution Studies

Understanding where a compound localizes within a cell is paramount to elucidating its mechanism of action. The subcellular distribution of a molecule can provide crucial clues about its potential targets and cellular functions. For instance, accumulation in the nucleus might suggest an interaction with transcription factors or DNA, while localization to the mitochondria could imply an effect on cellular metabolism.

As of the latest available information, there are no published studies that have investigated the cellular localization or subcellular distribution of this compound. Techniques such as fluorescence microscopy, using either intrinsically fluorescent derivatives of the compound or immunofluorescence staining with specific antibodies, would be required to visualize its location within cells. Furthermore, subcellular fractionation followed by analytical techniques like mass spectrometry could provide quantitative data on its distribution among different organelles.

The physicochemical properties of this compound, such as its lipophilicity and charge, will be significant determinants of its ability to cross cellular and organellar membranes. Without empirical data, any discussion of its likely subcellular distribution remains speculative.

Future research in this area would be invaluable for building a more complete picture of the compound's biological activity. The table below illustrates the types of experimental data that would be necessary to populate our understanding of its subcellular behavior.

| Cellular Compartment | Method of Detection | Expected Information |

| Cytoplasm | Fluorescence Microscopy | General cellular uptake and cytosolic concentration. |

| Nucleus | Confocal Microscopy, Subcellular Fractionation | Potential for interaction with nuclear components. |

| Mitochondria | Co-localization with mitochondrial markers | Indication of effects on cellular respiration or apoptosis. |

| Endoplasmic Reticulum | Immunofluorescence | Possible role in protein synthesis or calcium signaling. |

| This table is for illustrative purposes to show the type of data needed and is not based on existing experimental results for this compound. |

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd Principles

Systematic SAR Analysis of Indazole Ring Modifications

The indazole nucleus is a prevalent scaffold in medicinal chemistry, and its biological activity can be finely tuned through substitutions on the bicyclic ring system. nih.govnih.gov For the parent compound, 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid, the methyl group at the 4-position (C4) of the indazole ring is a key starting point for SAR analysis. Modifications at this and other positions can significantly impact target affinity, selectivity, and pharmacokinetic properties.

Systematic modifications would involve exploring a range of substituents at the C4, C5, C6, and C7 positions of the benzene (B151609) portion of the indazole ring. Key areas of investigation include:

Electronic Effects : Introducing electron-donating groups (e.g., methoxy, amino) or electron-withdrawing groups (e.g., halogen, nitro, cyano) can modulate the electronic density of the ring system, influencing p-p stacking or other non-covalent interactions with a target protein.

Steric Bulk : Varying the size of the substituent at the 4-position from the current methyl group to larger alkyl groups (ethyl, isopropyl) or smaller atoms (hydrogen, fluorine) can probe the size and shape of the binding pocket.

Hydrophobicity/Hydrophilicity : The introduction of polar groups (e.g., hydroxyl, sulfonyl) or non-polar groups can alter the solubility and membrane permeability of the compound, as well as its interaction with hydrophobic or hydrophilic pockets in the target protein.

SAR studies on other indazole-containing compounds have demonstrated the criticality of these modifications. For example, in a series of 1H-indazole derivatives developed as inhibitors for p21-activated kinase 1 (PAK1), substituting the indazole ring with a hydrophobic ring was found to be crucial for inhibitory activity and selectivity. nih.gov Similarly, studies on 3-substituted 1H-indazoles as IDO1 enzyme inhibitors showed that the indazole ring played a crucial role in their inhibitory activity. nih.gov

| Position on Indazole Ring | Example Substituent | Potential Impact on Activity | Rationale |

| C4 | -H, -F, -Cl, -OCH₃ | Modulate binding affinity and selectivity | Probes steric and electronic tolerance in the binding pocket adjacent to the existing methyl group. |

| C5 | -F, -Cl, -CN, -SO₂NH₂ | Enhance potency and alter physical properties | Can form additional hydrogen bonds or hydrophobic interactions; sulfonamides can significantly improve solubility and cell permeability. |

| C6 | -F, -Cl, -OCH₃ | Improve pharmacokinetic profile | Modifications at this solvent-exposed position can be used to fine-tune properties like metabolic stability without disrupting core binding interactions. |

| C3 | -NH₂, -Amide linkages | Introduce key interaction points | The C3 position can be functionalized to interact with specific residues, as seen in kinase inhibitors where it often engages with the hinge region of the enzyme. mdpi.com |

Elucidation of Key Pharmacophoric Features of the Butanoic Acid Moiety

The 4-oxobutanoic acid moiety is not merely a linker but a critical pharmacophoric component that likely governs the compound's interaction with its biological target. A pharmacophore is the essential three-dimensional arrangement of functional groups required for biological activity. dromicslabs.com

The key features of this moiety include:

Terminal Carboxylic Acid : This group is a strong hydrogen bond donor and acceptor and can be ionized at physiological pH to form a carboxylate anion. This anion is capable of forming strong ionic interactions (salt bridges) with positively charged amino acid residues such as arginine, lysine, or histidine within a protein's active site. Butanoic acid itself is a short-chain fatty acid known to be an energy substrate for cells and has been explored in drug delivery systems. nih.govnih.gov

Keto Group : The ketone at the 4-position acts as a hydrogen bond acceptor. Its position relative to the indazole ring and the terminal carboxylate is crucial for orienting the molecule correctly within the binding site.

Aliphatic Chain : The three-carbon chain (-CH₂-CH₂-) acts as a flexible spacer. Its length and conformational flexibility are critical for establishing the correct distance and geometry between the indazole ring and the carboxylic acid group, allowing them to engage with their respective binding pockets simultaneously. Shortening or lengthening this chain would be a key step in optimization to determine the ideal spacer length.

Studies on butanoic acid derivatives have highlighted their potential as bioactive molecules, often attributed to their ability to act as ligands for various receptors. biointerfaceresearch.com The therapeutic function of butanoic acid has been linked to its role as a histone deacetylase (HDAC) inhibitor, though its short half-life can be a limitation. biointerfaceresearch.com Conjugating it within a larger molecule like this compound can overcome such limitations.

Design and Synthesis of Truncated or Hybrid Analogues

Based on SAR and pharmacophoric analysis, new analogues can be designed to improve potency, selectivity, and drug-like properties.

Truncated Analogues : Truncation involves simplifying the molecular structure by removing fragments that are not essential for activity. This can lead to compounds with lower molecular weight and improved ligand efficiency.

Indazole Core Analogues : If the butanoic acid moiety is found to be the primary driver of activity, the 4-methyl-indazole group could be replaced by simpler aromatic rings (e.g., phenyl, substituted phenyl) to determine the minimal requirement for the hydrophobic portion of the molecule.

Acid Chain Analogues : Conversely, if the indazole ring provides the key binding interactions, the butanoic acid chain could be truncated. For example, replacing it with an acetic acid moiety (-CO-CH₂-COOH) would test the importance of the linker length.

Hybrid Analogues : Molecular hybridization combines structural features from different pharmacophores to create a new molecule with a potentially enhanced or novel biological profile. mdpi.com

Bioisosteric Replacement : The terminal carboxylic acid could be replaced with a bioisostere, such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic and hydrogen-bonding properties of the carboxylate but may offer different metabolic stability or cell permeability profiles.

Scaffold Hopping : The indazole ring could be replaced with other heterocyclic systems known to possess similar biological activities, such as benzimidazole, indole, or pyrazolopyridine. This strategy is used to discover novel intellectual property and potentially improve properties like solubility or target selectivity. The synthesis of such hybrids often involves coupling the chosen heterocyclic core with the butanoic acid side chain or a suitable precursor. researchgate.net

The synthesis of N-1 substituted indazole derivatives is well-established and can be achieved by reacting the indazole core with an appropriate alkylating agent under basic conditions. nih.gov

Application of SBDD for Enhanced Target Affinity and Selectivity

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity.

Co-crystallography and Cryo-EM Studies with Target Proteins

The most powerful tool in SBDD is the determination of a high-resolution structure of the target protein in complex with the inhibitor. domainex.co.uk

Co-crystallography : This technique involves crystallizing the target protein while it is bound to the inhibitor, in this case, this compound. The resulting X-ray crystal structure would provide a precise atomic-level map of the binding site. researchgate.net It would reveal:

The specific amino acid residues that interact with the indazole ring, the methyl group, the keto oxygen, and the carboxylate.

The network of hydrogen bonds, salt bridges, and hydrophobic interactions that stabilize the complex.

The presence of any water molecules that mediate interactions between the ligand and the protein.

Cryo-Electron Microscopy (Cryo-EM) : For large protein complexes or those resistant to crystallization, Cryo-EM can provide similar high-resolution structural information.

This structural data is invaluable for guiding the next round of analogue design. For instance, if the 4-methyl group is found to be in a tight hydrophobic pocket, SAR would focus on optimizing the size and shape of this group. If the carboxylate is seen making a crucial salt bridge, it confirms the importance of this feature.

Ligand-Based and Structure-Based Virtual Screening

When a high-resolution structure of the target is unavailable or as a complementary approach, computational methods are employed.

Ligand-Based Virtual Screening : This method uses the structure of a known active molecule, like this compound, as a template. A 3D pharmacophore model is generated based on its key features (e.g., hydrophobic ring, hydrogen bond acceptor, hydrogen bond donor/anionic center). dromicslabs.com This model is then used to search large databases of virtual compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to be active. mdpi.com

Structure-Based Virtual Screening : If a 3D structure of the target protein is available (from crystallography or homology modeling), molecular docking can be used. researchgate.net In this process, a library of virtual compounds is computationally placed into the protein's binding site. A scoring function then estimates the binding affinity for each compound. This allows for the rapid screening of millions of potential inhibitors, prioritizing a smaller, more manageable number for synthesis and biological testing. This approach could be used to identify novel scaffolds that retain the key interactions of the indazole and butanoic acid moieties but have entirely different chemical structures.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations with Identified Targets

No identified biological targets for 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid have been reported in the literature, and consequently, no molecular docking studies have been published.

Without molecular docking studies, there are no predictions regarding the binding mode or specific molecular interactions of this compound with any biological target.

Information on ligand-protein interaction fingerprints is not available as no studies have been conducted to generate this data for this compound.

Molecular Dynamics (MD) Simulations

There are no published molecular dynamics simulations for this compound, either in a solvated state or in complex with a biological macromolecule.

The conformational landscape and molecular flexibility of this compound have not been explored through molecular dynamics simulations in any publicly available research.

As no target-bound complexes have been simulated, there are no binding free energy calculations, such as those using MM/PBSA or MM/GBSA methods, available for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound. Such studies require a dataset of structurally related compounds with corresponding biological activity data, which does not appear to exist for this particular chemical series.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary computational method used to correlate the structural features of molecules with their biological activities. growingscience.com For indazole derivatives, QSAR models are instrumental in predicting activities such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govjapsonline.com

The development of a predictive QSAR model for a series of compounds including this compound would begin with a dataset of structurally similar indazole analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). nih.govdistantreader.org Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between the compounds' molecular descriptors (numerical representations of their structural properties) and their activity. growingscience.comnih.gov

These models are crucial in the early stages of drug discovery for several reasons:

Activity Prediction: They allow for the estimation of biological activity for newly designed or untested compounds, saving time and resources.

Mechanism Insight: QSAR can help elucidate the structural requirements for a desired biological effect, guiding the design of more potent molecules. nih.gov

Library Prioritization: They assist in prioritizing which compounds to synthesize and test from a large virtual library.

For instance, 2D- and 3D-QSAR models have been successfully developed for indazole derivatives targeting enzymes like Tyrosine Threonine Kinase (TTK), revealing that specific substitutions on the indazole ring are advantageous for activity. growingscience.com

Descriptor Selection and Model Validation

The reliability of a QSAR model is critically dependent on the appropriate selection of molecular descriptors and rigorous validation. mdpi.comresearchgate.net

Descriptor Selection: Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For indazole derivatives, a wide range of descriptors are calculated to capture the features relevant to their biological activity. nih.gov These can be categorized as:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and electro-topological parameters that describe how atoms are connected. researchgate.net

3D Descriptors: Steric and conformational properties, such as molecular volume and surface area. nih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP), polar surface area (PSA), and dipole moment. researchgate.net

Genetic algorithms are often employed to select the most relevant subset of descriptors from a large pool, preventing model overfitting and improving its predictive power. nih.gov

Model Validation: Validation ensures that the QSAR model is robust and predictive. researchgate.net Standard validation techniques include:

Internal Validation: Methods like Leave-One-Out cross-validation (Q²) assess the model's stability and predictive ability within the training dataset. mdpi.comresearchgate.net

External Validation: The model's predictive power is tested on an external set of compounds that were not used during model development. The predictive R² (R²pred) is a key metric here. mdpi.com

Y-Randomization: This test confirms that the model is not a result of a chance correlation by repeatedly scrambling the biological activity data and rebuilding the model. mdpi.com

A well-validated QSAR model for indazole derivatives will typically exhibit high values for R² (correlation coefficient), Q², and R²pred, indicating a strong and reliable correlation between structure and activity. growingscience.comnih.govresearchgate.net

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Constitutional (2D) | Molecular Weight, Count of H-bond donors/acceptors | Basic molecular composition and properties. |

| Topological (2D) | Chi indices, Kappa shape indices | Atom connectivity and molecular branching. researchgate.net |

| Geometrical (3D) | Steric parameters, Molecular surface area | The 3D shape and size of the molecule. |

| Electrostatic (3D) | Dipole moment, Electrostatic field contours | Charge distribution and polarity. nih.gov |

| Quantum-Chemical | HOMO/LUMO energies | Electronic properties and reactivity. |

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model (Leave-One-Out). | > 0.5 |

| R²pred (External Validation R²) | Measures the predictive ability on an external test set. | > 0.6 |

| F-test value | Statistical measure of the model's significance. | High value indicates significance. researchgate.net |

| r²m | A metric for external validation that penalizes for large differences between observed and predicted values. mdpi.com | > 0.5 |

In Silico ADME Prediction and Optimization

In the drug discovery process, it is crucial to assess a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.gov In silico ADME prediction tools are invaluable for forecasting these properties for compounds like this compound before their synthesis, thereby identifying potential liabilities early. nih.govljmu.ac.ukijpsjournal.com

Computational models can predict a range of ADME properties:

Absorption: Parameters such as aqueous solubility, permeability through biological membranes (e.g., Caco-2 cell model), and human intestinal absorption are estimated. semanticscholar.orgjaptronline.com

Distribution: Predictions include plasma protein binding, blood-brain barrier penetration, and volume of distribution. semanticscholar.org

Metabolism: Models can identify likely sites of metabolism on the molecule and predict interactions with key metabolic enzymes like the Cytochrome P450 (CYP) family. japtronline.com

Excretion: Properties related to the elimination of the compound from the body, such as total clearance, are estimated.

These predictions are often based on large datasets of experimental results and utilize QSAR-like methodologies or machine learning algorithms. semanticscholar.orgiaps.org.in For a novel indazole derivative, these tools can quickly generate a profile to assess its drug-likeness. For example, adherence to guidelines like Lipinski's Rule of Five provides a preliminary assessment of oral bioavailability. ijpsjournal.com If the initial in silico profile of this compound reveals poor properties (e.g., low solubility or predicted inhibition of a major CYP enzyme), its structure can be computationally modified and re-evaluated to optimize its ADME profile before committing to chemical synthesis.

| ADME Property | Predicted Parameter | Desirable Outcome for Drug Candidate |

|---|---|---|

| Absorption | Aqueous Solubility (logS) | High |

| Caco-2 Permeability (logPapp) | High | |

| Human Intestinal Absorption (%) | High (>80%) | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Target-dependent (No for peripheral, Yes for CNS) |

| Plasma Protein Binding (%) | Moderate (not too high or too low) | |

| Metabolism | CYP450 2D6 Inhibition | No |

| CYP450 3A4 Inhibition | No | |

| Excretion | Total Clearance (log ml/min/kg) | Moderate |

Virtual Screening for Novel Scaffolds and Hit Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein kinase. neuroquantology.comsteeronresearch.com Given the prevalence of the indazole scaffold in kinase inhibitors, this methodology is highly relevant for identifying new biologically active molecules based on the this compound structure. nih.govbenthamdirect.comnih.gov

There are two primary approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, often obtained through X-ray crystallography. Molecular docking simulations are performed to fit candidate molecules from a database into the target's binding site, and a scoring function estimates the binding affinity. nih.govresearchgate.net For indazole derivatives, SBVS has been used to identify novel inhibitors for targets like Spleen Tyrosine Kinase (Syk) and Fibroblast Growth Factor Receptor 1 (FGFR1). nih.govbenthamdirect.com This approach can identify compounds with entirely new chemical scaffolds that are structurally different from the initial indazole query but fit the same binding pocket. nsf.govnih.gov

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS uses the structure of a known active ligand as a template. neuroquantology.com A compound like this compound, if found to be active, could serve as a query to search for other molecules with similar shapes, sizes, and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).

Both methods can screen millions of compounds in a short period, significantly narrowing the field for experimental testing. This process can lead to the discovery of "hits"—compounds with confirmed activity—which can then be optimized into more potent "leads." The indazole core itself is considered a promising scaffold for developing inhibitors against various therapeutic targets. rsc.orgnsf.govnih.gov

Exploration of Preclinical Therapeutic Potential and Disease Models

Potential Applications in Specific Preclinical Disease Areas (e.g., oncology, inflammation, neurological disorders)

No studies were found that investigate the application of 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid in preclinical models of any specific disease areas, including but not limited to oncology, inflammation, or neurological disorders.

Preclinical Efficacy in Relevant In Vitro Models

Data on the in vitro efficacy of This compound is not available. There are no published studies detailing its activity in cell-based assays, enzyme inhibition assays, or other forms of in vitro testing that would suggest a potential therapeutic effect.

Proof-of-Concept Studies in In Vivo Animal Models

There is no evidence of This compound having been evaluated in any in vivo animal models. Consequently, no proof-of-concept studies demonstrating its potential efficacy in a living organism have been published.

Repurposing Potential and Polypharmacology Considerations

There are no published discussions or data regarding the potential for repurposing This compound for new therapeutic indications, nor are there any studies on its polypharmacology or multi-target profile.

Future Research Directions and Challenges in the Development of 4 4 Methyl 1h Indazol 1 Yl 4 Oxobutanoic Acid Analogues

Addressing Research Gaps in Preclinical Characterization

A crucial step in the development of analogues of 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid is the thorough preclinical characterization to build a comprehensive profile of their biological behavior. Key research gaps that need to be addressed involve a deeper understanding of their mechanism of action, selectivity, and metabolic fate.

Future research should focus on:

Target Deconvolution and Selectivity Profiling: While the indazole scaffold is common in kinase inhibitors, the precise molecular targets of new analogues must be identified. nih.gov Comprehensive kinase screening panels are essential to determine the selectivity profile. A highly selective compound is often desirable to minimize off-target effects. Conversely, a multi-target profile could be advantageous for complex diseases, but this must be a deliberate design strategy. mdpi.com

Pharmacokinetics and ADME Profiling: The absorption, distribution, metabolism, and excretion (ADME) properties of new analogues are critical. Small molecules often face challenges with poor solubility and bioavailability. giiresearch.com Early and detailed in vitro and in vivo studies are necessary to understand these parameters. Isotopic labeling, as has been used in other indazole derivatives, could help trace the metabolic fate of the compounds and identify potential metabolites. nih.gov

Biomarker Discovery: To facilitate future translational research, identifying biomarkers that predict the response to these new compounds is essential. This involves screening the analogues against diverse cell lines and correlating their activity with specific genetic or protein expression profiles. mdpi.com

A systematic approach to preclinical characterization would provide the foundational data necessary for advancing the most promising analogues.

Table 1: Illustrative Preclinical Characterization Plan

| Parameter | Assay/Method | Objective |

|---|---|---|

| Target Engagement | Cellular Thermal Shift Assay (CETSA) | Confirming binding to the intended target in a cellular context. |

| Kinase Selectivity | KinomeScan™ or similar broad kinase panel | Determining the specificity of the compound against hundreds of kinases. |

| Metabolic Stability | In vitro incubation with liver microsomes | Assessing the rate of metabolic breakdown to predict in vivo half-life. |

| Cellular Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Evaluating the ability of the compound to cross cell membranes. |

Development of Advanced Delivery Systems (excluding clinical applications)

Many small molecule drugs, including potential indazole-based kinase inhibitors, suffer from poor aqueous solubility, which can limit their bioavailability and therapeutic potential. giiresearch.com The development of advanced drug delivery systems (DDS) is a critical research area to overcome these formulation challenges. nih.govnih.gov

For analogues of this compound, research into DDS would focus on non-clinical development stages. Promising avenues include:

Nanoparticle-Based Carriers: Encapsulating the compounds in nanocarriers like liposomes, polymeric nanoparticles, or lipid-polymer hybrid nanoparticles can significantly improve their solubility and stability. nih.govfrost.com These systems can be engineered to control the release of the drug, potentially leading to more sustained therapeutic effects. giiresearch.com

Prodrug Strategies: A prodrug approach involves chemically modifying the parent compound to improve its physicochemical properties. giiresearch.com The modification is designed to be cleaved in vivo, releasing the active drug. This strategy can enhance solubility, permeability, and even target specificity.

Self-Assembling Systems: Some small molecules can be designed to self-assemble into nanostructures, forming carrier-free delivery systems. frost.comrsc.org This approach avoids the potential toxicity associated with carrier materials and maximizes the drug load.

Research in this area would involve the synthesis and characterization of these formulations, followed by in vitro and in vivo studies to assess their performance compared to the free compound.

Integration of Artificial Intelligence and Machine Learning in Compound Optimization

The development of kinase inhibitors is a field where artificial intelligence (AI) and machine learning (ML) are making a significant impact. rsc.org These computational tools can accelerate the optimization of analogues of this compound by analyzing complex datasets and predicting compound properties.

Key applications of AI/ML in this context include:

Generative Models for de novo Design: AI models can be trained on large chemical databases to generate novel molecular structures with desired properties. morressier.com These models can explore a vast chemical space to design new indazole analogues predicted to have high potency and selectivity.

Predictive Modeling for SAR: Machine learning algorithms can build predictive models for structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR). frontiersin.org By analyzing data from initial screening rounds, these models can predict the activity of virtual compounds, helping to prioritize which analogues to synthesize next. rsc.org

ADME/Tox Prediction: Early prediction of ADME and toxicity profiles is crucial for reducing late-stage attrition. ML models trained on large datasets of compound properties can provide in silico predictions of key parameters like solubility, permeability, and potential off-target toxicities, guiding the design of safer and more effective compounds. mdpi.com The vast and often sparse nature of kinase activity data makes it an ideal challenge for machine learning approaches. nih.gov

The integration of these computational methods can create a more efficient, data-driven cycle of design, synthesis, and testing, reducing the time and cost of development. frontiersin.org

Strategic Directions for Further Compound Development

The future development of analogues based on the this compound scaffold requires a clear and strategic vision. Building on the foundation of preclinical characterization, advanced delivery systems, and computational optimization, several strategic directions can be pursued.

Structure-Guided and Knowledge-Based Design: Many successful indazole-based inhibitors have been developed using structure-guided design. nih.gov If a specific protein target is identified, obtaining the crystal structure of the target in complex with a lead compound can provide invaluable insights for rational design of more potent and selective analogues.

Exploring Diverse Substitutions: The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring and its side chains. mdpi.com A systematic exploration of different functional groups at various positions can be undertaken to improve target affinity and pharmacokinetic properties. For example, substitutions at the C-5 position of the indazole ring have been shown to be important for activity in some series. mdpi.com

Molecular Hybridization: This strategy involves combining the core indazole scaffold with other pharmacologically active fragments to create hybrid molecules with potentially novel or enhanced activities. mdpi.com This approach has been successfully used to develop other indazole derivatives with potent antitumor effects.

A multi-pronged strategy that combines rational design with innovative technologies will be essential for unlocking the full therapeutic potential of this chemical series.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methyl-1H-indazol-1-yl)-4-oxobutanoic acid, and how can reaction efficiency be improved?

- Methodology :

- Step 1 : Utilize a nucleophilic substitution or coupling reaction between 4-methyl-1H-indazole and a suitably activated 4-oxobutanoic acid derivative (e.g., acid chloride or mixed anhydride).

- Step 2 : Employ reflux conditions in aprotic solvents (e.g., DMF or THF) with catalysts like HOBt/DCC for amide bond formation .

- Step 3 : Purify via acid-base extraction to remove unreacted starting materials, followed by recrystallization or column chromatography. Monitor purity using H NMR to confirm the absence of methanol or other solvent residues .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Recommended Methods :

- H/C NMR : Identify functional groups (e.g., indazole protons at δ 7.5–8.5 ppm, ketone carbonyl at ~200 ppm) and confirm regioselectivity .

- HPLC-MS : Determine purity (>95%) and molecular weight (use ESI+ mode for [M+H] detection).

- FTIR : Verify ketone (C=O stretch at ~1700 cm) and carboxylic acid (broad O-H stretch at ~2500–3000 cm) functionalities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against cancer cell lines?

- Experimental Design :

- Cell Viability Assays : Use MTT or resazurin-based assays on panels of cancer (e.g., HeLa, MCF-7) and non-cancerous cell lines. Include dose-response curves (1–100 µM) and positive controls (e.g., doxorubicin) .

- Mechanistic Studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) or Western blotting for apoptosis-related proteins (e.g., caspase-3, PARP cleavage).

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting Approaches :

- Purity Verification : Re-analyze compound purity via HPLC; impurities >5% can skew bioassay results .

- Assay Conditions : Standardize cell culture media (e.g., serum concentration), incubation time (24–72 hr), and solvent controls (DMSO <0.1%) .

- Metabolite Screening : Use LC-MS to identify in vitro metabolites that may influence activity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

- Stability Protocol :

- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 25°C and 40°C. Sample at intervals (0, 7, 14 days) and quantify degradation via HPLC .

- Solid-State Stability : Store under controlled humidity (40–75% RH) and analyze by DSC/TGA for polymorphic changes .

Q. What advanced techniques elucidate interactions between this compound and target enzymes?

- Structural Biology Methods :

- X-ray Crystallography : Co-crystallize with enzymes (e.g., kinases) to identify binding motifs.

- Molecular Dynamics Simulations : Model ligand-enzyme interactions to predict binding affinity and optimize derivatives .

Methodological Notes

- Safety : Refer to SDS guidelines for handling carboxylic acid derivatives (e.g., skin/eye irritation risks; use PPE) .

- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and share raw spectral data in public repositories.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.